Lipophilicity Advantage: XLogP3 of 1.6 Surpasses Mono-Fluoro Analogs by 60% and Mono-Chloro Analog by 7%
The target compound exhibits a computed XLogP3-AA of 1.6, which is 0.6 log units higher (60% increase in partition coefficient) than the 2-fluorophenyl analog (XLogP3 = 1.0; CAS 565174-22-3) and the 4-fluorophenyl analog (XLogP3 = 1.0; CAS 61019-25-8), and 0.1 log units higher than the 3-chlorophenyl analog (XLogP3 = 1.5; CAS 117320-66-8) [1][2]. All values computed by XLogP3 3.0 algorithm within PubChem. This lipophilicity places the target compound closer to the optimal drug-like range (LogP 1–3), while the mono-fluoro analogs fall at the lower boundary, potentially limiting membrane passive diffusion.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.6 |
| Comparator Or Baseline | 2-fluorophenyl analog: XLogP3 = 1.0; 4-fluorophenyl analog: XLogP3 = 1.0; 3-chlorophenyl analog: XLogP3 = 1.5 |
| Quantified Difference | Δ = +0.6 log units (60% higher) vs. 2-F and 4-F analogs; Δ = +0.1 log units vs. 3-Cl analog |
| Conditions | Computed by XLogP3 3.0 (PubChem 2021.05.07); all values from PubChem Compound Summary Pages |
Why This Matters
Higher lipophilicity within the drug-like range improves predicted membrane passive permeability and may enhance intracellular target access, making this compound a more suitable starting point for cell-based phenotypic screening versus more polar mono-fluoro alternatives.
- [1] PubChem Compound Summary CID 81265207. 4-Amino-5-(3-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol; XLogP3-AA = 1.6. National Center for Biotechnology Information. View Source
- [2] PubChem compound property data for CID 3749267 (XLogP3=1.5), CID 2478593 (XLogP3=1.0), CID 854789 (XLogP3=1.0). National Center for Biotechnology Information. View Source
